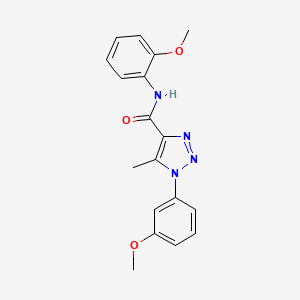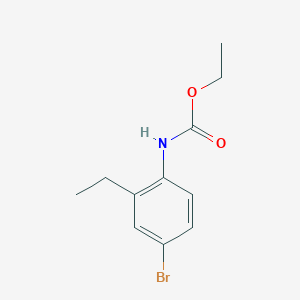
N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a reaction known as the "click chemistry" reaction due to its efficiency and selectivity. Although the exact synthesis method for N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not detailed in the provided studies, similar compounds have been synthesized through reactions under specific conditions, like refluxing in ethanol under acidic conditions or through acid-catalyzed reactions of corresponding carbohydrazides and aldehydes or isocyanates, leading to high yields of triazole derivatives (Kariuki et al., 2022); (Alotaibi et al., 2018).
Molecular Structure Analysis
The structure of triazole derivatives is commonly confirmed using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These methods provide insights into the molecular arrangement, bonding patterns, and stereochemistry of the compound. For instance, the structural determination of related triazole compounds has been achieved through X-ray crystallography, offering precise information on their molecular geometry and atomic configurations (Lu et al., 2021).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, reflecting their reactivity and potential as synthetic intermediates. They can undergo nucleophilic substitution reactions, cycloadditions, and transformations into other functional groups, providing a versatile toolkit for chemical synthesis. Specific reactions, such as the isomerization of isoxazoles to triazoles under reflux conditions, illustrate the dynamic chemistry of triazole compounds (Nishiwaki et al., 1974).
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, are crucial for their application in medicinal chemistry. These properties are influenced by the substituents on the triazole ring and the overall molecular structure. Crystallography reports provide detailed insights into the arrangement of atoms in the crystal lattice and intermolecular interactions, which are essential for understanding the compound's stability and reactivity (Dong et al., 2009).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has explored the antimicrobial activities of 1,2,4-triazole derivatives, highlighting their potential as antibacterial and antifungal agents. A study synthesized novel 1,2,4-triazole derivatives, demonstrating moderate to good antimicrobial properties against various microorganisms. This suggests potential applications in developing new antimicrobial compounds (Bektaş et al., 2010).
Heterocyclic Chemistry and Isomerization
Another area of application involves heterocyclic chemistry and the isomerization processes of isoxazoles and azirines, leading to the formation of complex heterocyclic structures. This research provides insights into the synthesis of new chemical entities with potential pharmaceutical applications (Nishiwaki et al., 1974).
Synthesis of V-Triazolopyrimidines
The synthesis of V-triazolopyrimidines from 1,2,3-triazoles has been explored, showcasing the versatility of triazole derivatives in generating compounds with potentially valuable pharmacological properties. This line of research opens avenues for the development of novel therapeutic agents (Albert & Taguchi, 1972).
C-Met Inhibitor Synthesis
Research on the synthesis of compounds with structural features of c-Met inhibitors indicates the potential of triazole derivatives in cancer therapy. The development of synthetic routes for these compounds may contribute to the discovery of new anticancer agents (Chu et al., 2021).
Cytotoxicity of Pyrazole Derivatives
The cytotoxic activity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against cancer cells has been investigated, highlighting the potential of these compounds in cancer treatment. The synthesis and characterization of these derivatives could lead to the development of new anticancer drugs (Hassan et al., 2014).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-15-9-4-5-10-16(15)25-3)20-21-22(12)13-7-6-8-14(11-13)24-2/h4-11H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLZRMWUHYVENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)

![N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4631378.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4631393.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4631398.png)
![N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4631399.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4631406.png)
![N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide](/img/structure/B4631418.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4631427.png)
![2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4631449.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate](/img/structure/B4631453.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)